

Physical properties of 2-Methyl-1,3-dithiolane: boiling point, density

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-1,3-dithiolane

Cat. No.: B1585268

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Methyl-1,3-dithiolane**

Introduction

2-Methyl-1,3-dithiolane (CAS No: 5616-51-3) is a heterocyclic organic compound belonging to the 1,3-dithiolane class. Structurally, it features a five-membered ring containing two sulfur atoms at positions 1 and 3, with a methyl group attached to the carbon atom between them. This compound, a clear, colorless liquid, is recognized by its distinct burnt and alliaceous (garlic-like) odor.^{[1][2]} It is found naturally in foods such as boiled meat and is utilized as a flavoring agent in the food industry and as a component in the fragrance sector.^{[2][3]} For researchers and professionals in drug development and chemical synthesis, a precise understanding of its physical properties, such as boiling point and density, is fundamental for its application, purification, and handling.

Core Physical and Chemical Properties

A summary of the key physical properties for **2-Methyl-1,3-dithiolane** is provided below for quick reference. These values are critical for laboratory and industrial applications, from reaction setup to purification and storage.

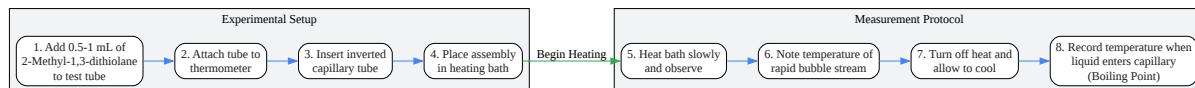
Property	Value	Conditions	Source(s)
Molecular Formula	C ₄ H ₈ S ₂	-	[4][5]
Molecular Weight	120.24 g/mol	-	[4][5]
Boiling Point	65 °C	@ 10 mmHg	[4][6]
66-67 °C	@ 15 Torr	[1]	
40 °C	@ 2 mmHg	[3]	
Density	1.116 g/cm ³	@ 20 °C (unspecified)	[3]
1.151 g/cm ³	@ 20 °C	[1]	
Specific Gravity	1.147 - 1.157	@ 20 °C	[6]
Appearance	Clear, colorless liquid	-	[1][7]
Solubility	Insoluble in water; slightly soluble in fat	-	[1][4][6]

Boiling Point: A Pressure-Dependent Property

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure, causing it to transition into a gaseous state.[8] This property is crucial for purification techniques like distillation.[9] For **2-Methyl-1,3-dithiolane**, the reported boiling points are always specified at reduced pressures (e.g., 65 °C at 10 mmHg).[4][6] This indicates that the compound likely decomposes or is sensitive to oxidation at its atmospheric boiling point, making vacuum distillation the preferred method for purification.

Expertise & Causality: Understanding Boiling Point

The boiling point of a molecule is primarily influenced by its molecular weight and the strength of its intermolecular forces. As a relatively small molecule with a molecular weight of 120.24 g/mol, **2-Methyl-1,3-dithiolane** would be expected to have a moderate boiling point.[5] The presence of two polarizable sulfur atoms contributes to dipole-dipole interactions and London dispersion forces, which are stronger than those in an equivalent hydrocarbon, thus raising its boiling point. However, the absence of hydrogen bonding means these forces are not


exceptionally strong, making the compound sufficiently volatile for distillation under reduced pressure.

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method is a reliable technique for determining the boiling point of a small liquid sample. [10] It relies on observing the temperature at which the vapor pressure of the liquid just exceeds the ambient pressure.

Methodology:

- Preparation: Secure a small test tube containing 0.5-1 mL of **2-Methyl-1,3-dithiolane** to a thermometer. The thermometer bulb should be level with the liquid.[11]
- Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
- Heating: Immerse the assembly in a heating bath (e.g., paraffin oil). Heat the bath slowly and stir continuously to ensure uniform temperature distribution.[8]
- Observation (First Stage): As the temperature rises, a stream of bubbles will emerge from the capillary tube's open end. This occurs as the air trapped inside expands and is replaced by the sample's vapor.[11]
- Observation (Boiling Point): Continue gentle heating until a rapid and continuous stream of bubbles is observed. At this point, turn off the heat source.[11]
- Measurement: The boiling point is the temperature recorded the moment the stream of bubbles stops and the liquid just begins to enter the capillary tube as the apparatus cools. [10] This moment signifies that the external pressure has just overcome the vapor pressure of the liquid.

[Click to download full resolution via product page](#)

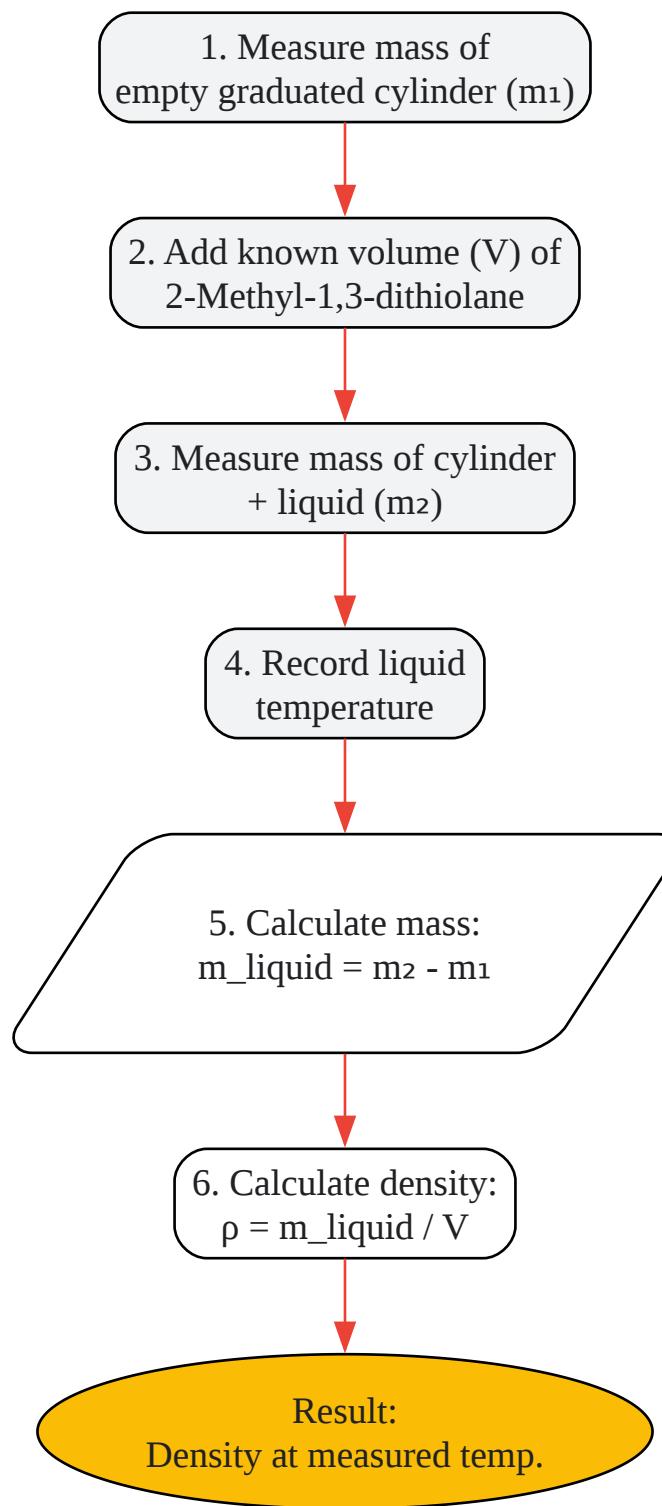
Caption: Workflow for Micro-Boiling Point Determination.

Density: A Measure of Mass per Unit Volume

Density is an intrinsic physical property defined as the mass of a substance per unit of its volume ($\rho = m/V$).^[12] It is temperature-dependent; for most liquids, density decreases as temperature increases. The density of **2-Methyl-1,3-dithiolane** is reported to be approximately 1.151 g/cm³ at 20 °C, making it denser than water.^[1]

Expertise & Causality: Understanding Density

The density of **2-Methyl-1,3-dithiolane** is a direct consequence of its molecular composition and structure. The presence of two sulfur atoms, which are significantly heavier than carbon or hydrogen, within a compact five-membered ring structure, results in a relatively high mass packed into a small volume. This explains why its density is substantially greater than 1.0 g/mL.


Protocol: Density Determination using a Graduated Cylinder and Balance

This protocol provides a straightforward and self-validating method for accurately determining the density of a liquid.^[13]

Methodology:

- Mass of Empty Cylinder: Place a clean, dry graduated cylinder on an analytical balance and tare it, or record its mass (m_1).

- Volume Measurement: Carefully add a specific volume of **2-Methyl-1,3-dithiolane** to the graduated cylinder (e.g., 10.0 mL). To ensure accuracy, read the volume from the bottom of the meniscus with your eye level to the marking.[12] Record this volume (V).
- Mass of Cylinder and Liquid: Weigh the graduated cylinder containing the liquid and record the new mass (m_2).
- Temperature Control: Measure and record the temperature of the liquid, as density is temperature-sensitive.[13]
- Calculation:
 - Calculate the mass of the liquid: $m_{\text{liquid}} = m_2 - m_1$
 - Calculate the density: $\rho = m_{\text{liquid}} / V$
- Trustworthiness: For a self-validating system, repeat the measurement at least three times and calculate the average density. Consistent results confirm the reliability of the technique and measurements.

[Click to download full resolution via product page](#)

Caption: Workflow for Liquid Density Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. 2-METHYL-1,3-DITHIOLANE | 5616-51-3 [amp.chemicalbook.com]
- 3. 2-methyl-1,3-dithiolane | 5616-51-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. 2-Methyl-1,3-dithiolane | C4H8S2 | CID 21828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.at [fishersci.at]
- 6. 2-methyl-1,3-dithiolane, 5616-51-3 [thegoodsentscompany.com]
- 7. 2-Methyl-1,3-dithiolane, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. vernier.com [vernier.com]
- 10. uomus.edu.iq [uomus.edu.iq]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. embibe.com [embibe.com]
- 13. akbis.gantep.edu.tr [akbis.gantep.edu.tr]
- To cite this document: BenchChem. [Physical properties of 2-Methyl-1,3-dithiolane: boiling point, density]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1585268#physical-properties-of-2-methyl-1-3-dithiolane-boiling-point-density>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com